Product packaging for 4-Fluoro-1-nitro-2-propoxybenzene(Cat. No.:CAS No. 28987-45-3)

4-Fluoro-1-nitro-2-propoxybenzene

Cat. No.: B1441554
CAS No.: 28987-45-3
M. Wt: 199.18 g/mol
InChI Key: WIERVAJLYZESGW-UHFFFAOYSA-N
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Description

General Overview of Fluorinated Nitroaromatic Ethers in Academic Inquiry

Fluorinated nitroaromatic ethers represent a class of organic compounds that have garnered considerable attention in academic and industrial research. The incorporation of a fluorine atom into an aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties. This includes alterations in lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds particularly valuable in the fields of medicinal chemistry and agrochemicals. tandfonline.comtandfonline.comarchivemarketresearch.com The nitro group, a strong electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution, a fundamental reaction in organic synthesis. masterorganicchemistry.com This activation allows for the facile introduction of various functional groups, further expanding the synthetic utility of these molecules. The ether linkage, in turn, provides a stable and often flexible connection point for building more complex molecular architectures.

Significance of 4-Fluoro-1-nitro-2-propoxybenzene as a Research Target in Contemporary Organic Synthesis

This compound, with its distinct substitution pattern, stands out as a significant research target. Its importance lies in its potential to serve as a versatile intermediate for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

A plausible and commonly utilized method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This typically proceeds via the reaction of a suitably substituted phenol, such as 5-fluoro-2-nitrophenol, with an alkylating agent like n-propyl iodide in the presence of a base, for instance, potassium carbonate.

While specific, detailed research findings on the direct application of this compound are not extensively documented in publicly available literature, its structural similarity to other researched fluorinated nitroaromatic ethers provides insight into its potential utility. For example, the analogous compound, 4-Fluoro-2-methoxy-1-nitrobenzene, has been employed as a key reagent in the synthesis of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor, a target in cancer therapy. This suggests that this compound could similarly be a valuable precursor for the development of novel bioactive compounds.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 28987-45-3
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol

Elucidation of Research Challenges and Prospective Avenues for Investigation

Despite the synthetic potential of this compound, its preparation and further functionalization are not without challenges. A primary hurdle in the synthesis of polysubstituted aromatic compounds is achieving high regioselectivity. libretexts.orgpressbooks.pub The synthesis of the starting material, 5-fluoro-2-nitrophenol, and the subsequent etherification must be carefully controlled to avoid the formation of undesired isomers, which can be difficult and costly to separate. The order of introduction of the different functional groups is critical to ensure the desired substitution pattern. libretexts.orgpressbooks.pub

Furthermore, the reactivity of the different functional groups must be carefully managed during subsequent transformations. For instance, when performing a reaction at one site, the other functional groups must remain intact. This often requires the use of protecting groups or carefully chosen reaction conditions, adding complexity to the synthetic route.

Prospective avenues for investigation involving this compound and related compounds are numerous. Future research will likely focus on:

Development of more efficient and regioselective synthetic methods: This includes exploring novel catalytic systems and reaction conditions to improve yields and minimize the formation of byproducts.

Exploration of its utility in the synthesis of novel bioactive molecules: Systematic studies to synthesize libraries of compounds derived from this compound and screen them for various biological activities could lead to the discovery of new drug candidates. tandfonline.comnih.gov

Application in materials science: The unique electronic properties imparted by the fluoro and nitro groups could be exploited in the design of new functional materials, such as liquid crystals, polymers, or components for organic electronics.

Investigation of its metabolic fate and toxicological profile: As with any new chemical entity, a thorough understanding of its behavior in biological systems is crucial for any potential application in medicine or agriculture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO3 B1441554 4-Fluoro-1-nitro-2-propoxybenzene CAS No. 28987-45-3

Properties

IUPAC Name

4-fluoro-1-nitro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERVAJLYZESGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716520
Record name 4-Fluoro-1-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28987-45-3
Record name 4-Fluoro-1-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for the Targeted Aryl Ether Framework of 4 Fluoro 1 Nitro 2 Propoxybenzene

Strategic Approaches to Aryl Propoxy Ether Construction

The formation of the ether linkage in 4-Fluoro-1-nitro-2-propoxybenzene can be approached through several established synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired purity, and scalability. The primary methods investigated for this purpose include Nucleophilic Aromatic Substitution (SNAr), transition metal-catalyzed cross-coupling, and the Williamson ether synthesis.

Investigations into Nucleophilic Aromatic Substitution (SNAr) Pathways for Ether Linkage Formation

Nucleophilic Aromatic Substitution (SNAr) stands out as a primary and highly effective method for constructing the aryl ether bond in this compound. This reaction pathway is viable due to the presence of a strong electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack.

The most direct SNAr strategy involves the reaction of a di-substituted benzene (B151609) ring, bearing the nitro group and two leaving groups, with a propanol-derived nucleophile. A plausible precursor for this synthesis is 2,4-difluoro-1-nitrobenzene. In this molecule, the nitro group at position 1 strongly activates both the ortho (C2) and para (C4) positions for nucleophilic displacement of the fluorine atoms.

The reaction proceeds by the attack of a propoxide anion (generated from propanol (B110389) and a base like sodium hydride or potassium carbonate) on one of the electrophilic carbon atoms bearing a fluorine atom. The fluorine atom is an excellent leaving group in this activated system. The regioselectivity of the attack—whether the propoxy group attaches at the C2 or C4 position—is a critical consideration. Typically, the fluorine atom at the para position (C4) is more activated and sterically accessible, leading to its preferential substitution. However, by carefully controlling reaction conditions, substitution at the ortho position (C2) can be achieved to yield the desired this compound.

Halogens activated by electron-withdrawing groups are common building blocks for sequential nucleophilic aromatic substitution reactions. nih.gov For instance, the reaction of 4-fluoro-1-nitrobenzene with nucleophiles like pyrrolidine (B122466) has been studied under various conditions, including in flow reactors, demonstrating the feasibility of displacing the activated fluorine atom. researchgate.netresearchgate.net

Table 1: Illustrative SNAr Reaction Parameters for Aryl Ether Synthesis

Aryl PrecursorNucleophileBaseSolventTemperature (°C)Typical Yield
2,4-Difluoro-1-nitrobenzenen-PropanolK₂CO₃DMF80-100Variable, regioselectivity is key
2-Chloro-4-fluoro-1-nitrobenzeneSodium Propoxide-THF/Propanol60-80Good to High

Exploration of Transition Metal-Catalyzed C-O Cross-Coupling Methodologies

While SNAr is often preferred for activated systems, transition metal-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann C-O cross-coupling reactions, offer alternative pathways. These methods are particularly useful when the SNAr reaction is sluggish or yields undesirable byproducts.

The Buchwald-Hartwig amination, which has been adapted for etherification, would involve coupling 4-fluoro-2-nitrophenol (B1295195) with a propyl halide or coupling 1-bromo-4-fluoro-2-propoxybenzene (B1289207) with a hydroxide (B78521) source, though the former is more common for ether synthesis. This reaction typically employs a palladium or copper catalyst with a suitable ligand.

The Ullmann condensation is a more traditional copper-catalyzed reaction. In this scenario, 4-fluoro-2-nitrophenol would be coupled with a propyl halide (e.g., 1-bromopropane) in the presence of a copper catalyst and a base. This method often requires high temperatures but can be effective for the synthesis of diaryl ethers and some alkyl aryl ethers. The functional group tolerance of these catalytic systems is a key consideration, as the nitro group can sometimes interfere with the catalytic cycle.

Assessment of Williamson Ether Synthesis in Functionalized Aryl Systems

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. wikipedia.org This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide. wikipedia.orgyoutube.commasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a 4-fluoro-2-nitrophenoxide salt with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

The first step is the deprotonation of the precursor, 4-fluoro-2-nitrophenol, using a suitable base to form the corresponding phenoxide. youtube.com The acidity of the phenolic proton is significantly increased by the electron-withdrawing nitro group, making deprotonation feasible with common bases like sodium hydroxide or potassium carbonate. The resulting phenoxide is a potent nucleophile that can then attack the primary carbon of the propyl halide in an SN2 reaction, displacing the bromide or iodide leaving group to form the desired ether. masterorganicchemistry.comyoutube.com

A key advantage of this approach is its regiochemical certainty; the ether linkage is formed exclusively at the position of the original hydroxyl group. However, the efficiency of the SN2 reaction is highest with primary alkyl halides like 1-bromopropane. masterorganicchemistry.com

Table 2: Williamson Ether Synthesis Approach

Aryl PrecursorAlkyl HalideBaseSolventKey Intermediate
4-Fluoro-2-nitrophenol1-BromopropaneNaOH or K₂CO₃Acetone or DMFSodium 4-fluoro-2-nitrophenoxide

Regioselectivity and Ortho/Para Directing Effects in Aromatic Substitution Reactions Leading to the Compound's Core Structure

The final substitution pattern of this compound is a direct consequence of the directing effects of the substituents involved in the key synthetic steps.

If the synthesis starts with the nitration of a precursor like 3-fluoropropoxybenzene, the regiochemical outcome is governed by the directing effects of the fluoro and propoxy groups. Both are ortho, para-directors. The propoxy group is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating (by induction) but also ortho, para-directing group. The powerful activating effect of the propoxy group would primarily direct the incoming nitro group to the positions ortho and para to it. Nitration at the position ortho to the propoxy group and meta to the fluoro group would yield the desired 1-nitro-2-propoxy-4-fluorobenzene isomer.

In the context of an SNAr reaction on a precursor like 2,4-difluoro-1-nitrobenzene, the regioselectivity is dictated by the potent activating effect of the nitro group. The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, with the effect being strongest when the nucleophile attacks at the ortho and para positions. The fluorine at C4 is para to the nitro group, while the fluorine at C2 is ortho. Generally, the para position is more activated, but reaction conditions can be tuned to favor substitution at the ortho site to obtain the target molecule.

Advanced Synthetic Techniques for Optimizing Reaction Efficiency and Product Purity

To enhance the synthesis of this compound, modern techniques can be employed. These methods aim to improve reaction rates, increase yields, and simplify purification.

Flow Chemistry: Continuous flow reactors offer significant advantages for highly exothermic or rapid reactions like SNAr. They provide superior control over temperature, pressure, and reaction time, leading to higher selectivity and safety. The SNAr of 1-fluoro-4-nitrobenzene (B44160) with pyrrolidine has been successfully demonstrated in a flow system, highlighting the applicability of this technique. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for both Williamson ether synthesis and SNAr reactions. By rapidly heating the solvent and reactants, microwave synthesis can accelerate the rate of reaction, often leading to cleaner products and higher yields in minutes rather than hours.

Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis, if the phenoxide salt and the alkyl halide have low solubility in the same solvent, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be used. quizlet.com The catalyst transports the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate. quizlet.com

Methodological Research on Scalable Synthetic Routes

For the large-scale or industrial production of this compound, the chosen synthetic route must be cost-effective, safe, and robust. Patents for structurally similar compounds, such as 2-ethyl-4-fluoro-1-nitrobenzene, often reveal multi-step processes designed for scalability. google.comgoogle.com

A typical scalable route might involve:

Nitration: Nitration of an available and inexpensive precursor like m-fluoroacetophenone. google.com

Functional Group Interconversion: A series of reduction and substitution steps to build the desired side chain.

Ether Formation: An SNAr or Williamson ether synthesis step under optimized, industrially viable conditions.

The SNAr pathway, starting from a precursor like 2-chloro-4-fluoro-1-nitrobenzene and reacting it with sodium propoxide in a suitable solvent like THF or isopropanol, is often favored for its directness and high potential yield. google.com The selection of solvents, management of reaction exotherms, and development of efficient product isolation and purification protocols are critical aspects of developing a scalable process.

Reactivity Profiles, Mechanistic Investigations, and Chemical Transformations of 4 Fluoro 1 Nitro 2 Propoxybenzene

Nucleophilic Displacement Reactions: A Focus on the Activated Aromatic System

The aromatic ring of 4-Fluoro-1-nitro-2-propoxybenzene is "activated" towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is primarily due to the strong electron-withdrawing nature of the nitro group, which is positioned para to the fluorine atom. This arrangement significantly lowers the electron density of the aromatic π-system, making the carbon atom attached to the fluorine an attractive site for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the linchpin of the reaction's feasibility.

Comparative Studies of Leaving Group Abilities of Fluorine and Nitro Groups

In the context of SNAr reactions on this substrate, both the fluoride (B91410) ion and the nitrite (B80452) ion (from the nitro group) are potential leaving groups. However, for SNAr reactions, the typical leaving group trend seen in aliphatic SN2 reactions is inverted. Fluorine, despite being a poor leaving group in SN2 chemistry due to the strength of the C-F bond, is an excellent leaving group in activated SNAr systems. reddit.comstackexchange.com The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.com Fluorine's high electronegativity has a powerful inductive effect, which stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the reaction. stackexchange.com Consequently, nucleophilic attack on this compound will preferentially displace the fluorine atom.

While less common, the nitro group can also function as a leaving group in nucleophilic aromatic substitution, particularly when the ring is highly electron-deficient or under specific reaction conditions. researchgate.net However, in a direct competition on a substrate like this compound, the displacement of the fluoride is the kinetically and thermodynamically favored pathway. researchgate.net

Elucidation of Electronic and Steric Effects on Reaction Rates and Selectivity

The reactivity of this compound in SNAr reactions is a fine balance of electronic and steric effects exerted by its substituents.

Electronic Effects:

  • Nitro Group (-NO2): As a powerful electron-withdrawing group through both resonance (-M) and inductive (-I) effects, the nitro group is the primary activating substituent. Its position para to the fluorine atom is crucial, as it allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro group, providing significant stabilization. numberanalytics.comaskfilo.com
  • Fluorine Atom (-F): It exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M). In SNAr, the inductive effect dominates, polarizing the C-F bond and making the ipso-carbon more electrophilic and stabilizing the anionic intermediate. reddit.comstackexchange.com
  • Propoxy Group (-OPr): This is an electron-donating group, primarily through resonance (+M), which would typically deactivate the ring towards nucleophilic attack. However, its effect is largely overridden by the powerful nitro group. Its position ortho to the fluorine may slightly diminish the electrophilicity of the reaction center compared to a non-alkoxylated analogue like 4-fluoronitrobenzene.
  • Steric Effects:

    The propoxy group, being bulkier than a hydrogen atom, exerts a steric effect. numberanalytics.com It can hinder the approach of a nucleophile to the C-F bond. This steric hindrance can decrease the reaction rate compared to less hindered substrates. The degree of this rate reduction would depend on the size of the incoming nucleophile. Bulky nucleophiles would experience more significant steric repulsion, leading to slower reaction rates. researchgate.net

    The interplay of these effects is summarized in the following table, using data for analogous compounds to predict reactivity trends.

    Interactive Table: Substituent Effects on SNAr Reactivity
    SubstituentElectronic Effect on SNArSteric EffectOverall Impact on Rate
    -NO2 (para)Strongly Activating (-M, -I)MinimalMajor rate enhancement
    -F (leaving group)Activating (-I effect stabilizes intermediate)MinimalFacilitates reaction (good leaving group)
    -OPr (ortho)Slightly Deactivating (+M)Moderate hindranceRate decrease compared to non-alkoxylated analog

    Reduction Chemistry of the Aromatic Nitro Group and Subsequent Derivatizations

    The nitro group of this compound is readily reduced to an amino group (-NH2), a pivotal transformation that opens up a vast array of synthetic possibilities. This reduction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the chemical nature of the aromatic ring.

    Commonly employed methods for this reduction include catalytic hydrogenation or the use of dissolving metals in acidic media. acs.orgacs.org The reaction proceeds in a stepwise manner, likely via nitroso and hydroxylamine (B1172632) intermediates, though these are typically not isolated. acs.orgacs.org The product of this reaction is 3-Fluoro-4-propoxyaniline (B3172788).

    A variety of reagents can achieve this transformation, with the choice often depending on the desired chemoselectivity and reaction scale. acs.orgresearchgate.net

    Interactive Table: Reagents for Nitro Group Reduction
    Reagent SystemTypical ConditionsCommentsReference
    H2, Pd/C or PtO2Low pressure H2, RT, Ethanol/Ethyl AcetateClean, high yield, can be sensitive to other functional groups. acs.orgchemicalbook.com
    Fe / NH4ClAqueous Ethanol, RefluxCost-effective and often used in industrial settings. researchgate.net
    Sn / conc. HClRefluxClassic method, requires basic workup to free the aniline. acs.org
    NaBH4 / CatalystRequires a catalyst like Pd(II) or Cu NPs.Can offer chemoselectivity under specific conditions. nih.gov

    Once formed, the resulting 3-fluoro-4-propoxyaniline is a versatile intermediate. The amino group can undergo numerous derivatizations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.
  • Alkylation: Formation of secondary or tertiary amines.
  • Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which is a gateway to a multitude of other functional groups (e.g., -OH, -CN, -Br, -I) via Sandmeyer-type reactions. thermofisher.com
  • Sulfonamide formation: Reaction with sulfonyl chlorides. researchgate.net
  • Electrophilic Aromatic Substitution Reactivity: Orienting Effects of Substituents

    While the parent compound is activated for nucleophilic substitution, it is strongly deactivated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the benzene (B151609) ring. libretexts.orgyoutube.com However, should an EAS reaction be forced under harsh conditions, the position of the incoming electrophile is dictated by the combined directing effects of the three substituents.

    The directing effects are as follows:

  • Propoxy Group (-OPr): A strongly activating, ortho, para-director. libretexts.orgyoutube.com It directs incoming electrophiles to the positions ortho and para to itself.
  • Fluorine Atom (-F): A weakly deactivating, ortho, para-director. libretexts.orglibretexts.org
  • Nitro Group (-NO2): A strongly deactivating, meta-director. libretexts.orgyoutube.comunizin.org
  • In this compound, the positions on the ring are influenced as follows:

  • C3:ortho to the propoxy group and meta to the nitro group.
  • C5:para to the propoxy group and ortho to the fluorine atom.
  • C6:ortho to the nitro group and meta to the fluorine and propoxy groups.
  • When directing effects are in competition, the most powerfully activating group typically controls the regioselectivity. In this case, the propoxy group is the strongest activating director. It strongly directs towards C3 (ortho) and C5 (para). The fluorine atom also directs towards C5 (ortho). The nitro group directs away from C3 and C5. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by both the propoxy (para) and fluoro (ortho) groups, and is not sterically hindered. The C3 position is also activated by the propoxy group (ortho) but may experience some steric hindrance.

    Investigation of Radical Reaction Pathways

    Research into the specific radical reactions of this compound is not extensively documented. However, general principles of radical chemistry suggest potential pathways. thermofisher.comyoutube.com Free radical reactions often require an initiation step, such as UV light or a radical initiator, to generate a radical species. youtube.com For this molecule, pathways could theoretically involve homolytic cleavage of bonds or reactions with external radical species.

    One relevant area of modern research is cation radical-accelerated nucleophilic substitution. In this type of reaction, an electron is removed from the aromatic π-system by a photoredox catalyst, generating a cation radical. This process dramatically increases the electrophilicity of the ring, facilitating nucleophilic attack even on otherwise unactivated or deactivated systems. While not a classical chain reaction, it highlights a pathway where a radical intermediate plays a key role in a substitution process.

    Transition Metal-Catalyzed Functionalization and Coupling Strategies

    The structure of this compound offers two primary handles for transition metal-catalyzed cross-coupling reactions: the C-F bond and the C-NO2 bond. These reactions have become powerful tools for forming C-C, C-N, and C-O bonds.

    Coupling via C-NO2 Bond Activation:

    Recent advances have demonstrated that the nitro group can serve as an effective leaving group in cross-coupling reactions, acting as a "pseudo-halide". acs.orgresearchgate.net Palladium- and copper-catalyzed systems have been developed for Suzuki-Miyaura (C-C coupling), Buchwald-Hartwig (C-N coupling), and C-O coupling reactions using nitroarenes as the electrophilic partner. acs.orgnih.govorganic-chemistry.org These methods are advantageous as nitroarenes are often readily available. researchgate.net A plausible catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-NO2 bond, followed by transmetalation and reductive elimination. organic-chemistry.org

    Coupling via C-F Bond Activation:

    Activating the C-F bond for cross-coupling is challenging due to its high bond dissociation energy. nih.gov However, specialized nickel and palladium catalyst systems have been developed to achieve this. acs.orgciac.jl.cnresearchgate.net These reactions often require specific ligands and may need harsher conditions. The presence of the electron-withdrawing nitro group in the para position can facilitate the oxidative addition step, making the C-F bond more susceptible to cleavage by a low-valent metal center. nih.govresearchgate.net

    The choice of catalyst and reaction conditions could potentially allow for selective functionalization at either the C-F or C-NO2 position, providing a versatile platform for the synthesis of complex molecules.

    Interactive Table: Potential Cross-Coupling Reactions
    Reaction TypeCoupling PartnerBond FormedPotential CatalystReference
    Suzuki-Miyaura (at C-NO2)Arylboronic acidC-CPd(acac)2 / BrettPhos organic-chemistry.org
    Buchwald-Hartwig (at C-NO2)AmineC-NCu or Pd catalyst acs.orgnih.gov
    C-O Coupling (at C-NO2)Phenol / AlcoholC-OCuO or Pd catalyst acs.org
    Suzuki-Miyaura (at C-F)Arylboronic acidC-CPd(PPh3)4 researchgate.net
    Grignard Coupling (at C-F)Grignard Reagent (R-MgX)C-CCpTiCl3 or TaCl5 acs.org

    Aryl-Aryl and Aryl-Alkyl Cross-Coupling Reactions

    Cross-coupling reactions are powerful tools for the construction of biaryl and alkyl-aryl scaffolds, which are prevalent in pharmaceuticals and material science. For this compound, the fluorine atom serves as a leaving group in these transformations.

    Suzuki-Miyaura Coupling:

    The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com In the case of this compound, the electron-withdrawing nitro group enhances the reactivity of the C-F bond towards oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle. libretexts.orgnih.gov The reaction typically proceeds with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers. nih.gov

    While specific research data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, the reactivity of similar fluoronitrobenzene derivatives suggests that it would readily participate in such reactions. nih.gov

    Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides

    EntryAryl FluorideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
    14-FluoronitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
    22-Fluoro-5-nitrotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane11092
    31-Fluoro-4-cyanobenzene3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8588

    This table presents representative data for similar compounds to illustrate typical reaction conditions and yields and is not based on experimental results for this compound.

    Heck Reaction:

    The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org The reaction mechanism involves the oxidative addition of the aryl fluoride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The presence of the nitro group in this compound would likely facilitate the initial oxidative addition step. The choice of base and ligand is critical to prevent side reactions and ensure high yields of the desired product. organic-chemistry.org

    Sonogashira Coupling:

    The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. organic-chemistry.orgnih.gov This reaction is highly valuable for the synthesis of arylalkynes. The reactivity of this compound in Sonogashira coupling would be influenced by the lability of the C-F bond due to the activating nitro group. Copper-free Sonogashira protocols have also been developed and could be applicable. nih.gov

    Buchwald-Hartwig Amination:

    The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules. The reaction of this compound with various primary or secondary amines would be expected to proceed in the presence of a suitable palladium catalyst and a strong base. beilstein-journals.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the efficiency of the amination of aryl fluorides. wikipedia.org

    Carbonylation Reactions for Ester and Amide Formation

    Palladium-catalyzed carbonylation reactions provide a direct route to carboxylic acid derivatives such as esters and amides from organic halides. nih.govdiva-portal.org In these reactions, carbon monoxide is inserted into the aryl-palladium bond, followed by nucleophilic attack by an alcohol or an amine.

    For this compound, carbonylation would proceed via the oxidative addition of the C-F bond to a Pd(0) complex, followed by CO insertion to form an acyl-palladium intermediate. This intermediate can then be trapped by an alcohol to yield an ester or by an amine to form an amide. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high selectivity and yield. nih.govrsc.org

    Interactive Data Table: Representative Conditions for Carbonylation of Aryl Halides

    EntryAryl HalideNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Pressure (CO)Yield (%)
    14-IodonitrobenzeneMethanolPd(OAc)₂ (2)dppf (4)Et₃NDMF1001 atm90 (Ester)
    24-BromobenzonitrileBenzylaminePdCl₂(PPh₃)₂ (3)-DBUToluene11010 atm85 (Amide)
    31-Chloro-4-nitrobenzeneEthanolPd₂(dba)₃ (1.5)Xantphos (3)K₂CO₃Dioxane1205 atm78 (Ester)

    This table presents representative data for similar compounds to illustrate typical reaction conditions and yields and is not based on experimental results for this compound.

    Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation

    High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

    Consequently, the creation of the requested professional and authoritative article, complete with detailed research findings and interactive data tables focusing solely on 4-Fluoro-1-nitro-2-propoxybenzene, cannot be completed at this time. The necessary foundational information for a scientifically accurate and thorough discussion of its spectroscopic properties is not available in the public domain.

    Infrared (IR) Spectroscopy: Vibrational Fingerprinting of Functional Groups

    Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

    The most prominent features in the IR spectrum arise from the nitro (NO₂) group, which typically displays two strong and distinct stretching vibrations. The asymmetric stretching vibration is anticipated to appear in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is expected around 1300-1370 cm⁻¹. These absorptions are a hallmark of aromatic nitro compounds.

    The presence of the propoxy group (–O–CH₂CH₂CH₃) will be evidenced by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and C-O-C stretching vibrations. The aryl-alkyl ether linkage typically shows a strong, characteristic asymmetric C-O-C stretching band between 1200 and 1275 cm⁻¹ and a symmetric stretching band between 1000 and 1075 cm⁻¹.

    The carbon-fluorine (C-F) bond will produce a strong absorption band in the region of 1210-1270 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to appear as a series of absorptions in the 1450-1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.

    Table 1: Predicted Infrared (IR) Absorption Bands for this compound

    Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
    Asymmetric NO₂ StretchNitro (Ar-NO₂)1500 - 1570Strong
    Symmetric NO₂ StretchNitro (Ar-NO₂)1300 - 1370Strong
    C-H Stretch (Aromatic)Benzene Ring3000 - 3100Medium
    C-H Stretch (Aliphatic)Propoxy Group2850 - 3000Medium
    C=C Stretch (Aromatic)Benzene Ring1450 - 1600Medium
    Asymmetric C-O-C Stretch (Aryl-Alkyl)Ether1200 - 1275Strong
    Symmetric C-O-C Stretch (Aryl-Alkyl)Ether1000 - 1075Medium
    C-F Stretch (Aryl)Fluoro Group1210 - 1270Strong
    C-H Out-of-Plane BendingSubstituted Benzene750 - 900Strong

    Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Analysis

    Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* and n → π* transitions of the nitro-substituted benzene ring.

    The benzene ring itself exhibits characteristic absorptions, which are significantly influenced by the attached substituents. The nitro group, being a strong chromophore, will cause a bathochromic (red) shift of the primary and secondary benzene bands. The presence of the electron-donating propoxy group and the electron-withdrawing fluoro and nitro groups creates a "push-pull" system, which can further influence the electronic transitions.

    For a related compound, 1-fluoro-4-nitrobenzene (B44160), two main absorption bands are observed. It is anticipated that this compound will exhibit a similar profile, with potential shifts in the absorption maxima (λ_max) due to the additional propoxy group. The spectrum is likely to show a strong absorption band corresponding to a π → π* transition, and a weaker, longer-wavelength band corresponding to an n → π* transition of the nitro group. The solvent used for analysis can also influence the position and intensity of these bands.

    Table 2: Predicted UV-Visible Absorption Maxima (λ_max) for this compound

    Electronic TransitionChromophoreExpected λ_max (nm)Molar Absorptivity (ε)
    π → πNitro-substituted Benzene Ring250 - 290High
    n → πNitro Group (NO₂)320 - 360Low

    X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Intermolecular Interactions

    The analysis would reveal the planarity of the benzene ring and the orientation of the nitro and propoxy substituents relative to the ring. The C-N bond of the nitro group and the C-O bond of the propoxy group would be of particular interest to understand the electronic effects on the aromatic system. The conformation of the flexible propoxy chain would also be determined.

    Furthermore, X-ray crystallography would elucidate the nature of intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include dipole-dipole interactions arising from the polar C-F and C-NO₂ bonds, as well as van der Waals forces. While no specific crystallographic data for this compound is publicly available, analysis of a similar structure, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has confirmed the planar nature of the substituted benzene ring in the solid state. It is highly probable that this compound would adopt a similar planar conformation of the core aromatic ring.

    Table 3: Hypothetical Crystallographic Data for this compound

    ParameterExpected Value/System
    Crystal SystemMonoclinic or Orthorhombic
    Space GroupP2₁/c or Pbca (example)
    a (Å)~ 7 - 15
    b (Å)~ 5 - 10
    c (Å)~ 15 - 25
    α (°)90
    β (°)~ 90 - 105
    γ (°)90
    Volume (ų)~ 1000 - 1500
    Z (molecules/cell)4 or 8

    Computational Chemistry and Theoretical Modeling of 4 Fluoro 1 Nitro 2 Propoxybenzene

    Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

    The electronic structure of these molecules is heavily influenced by the presence of electron-withdrawing nitro groups and any electron-donating groups on the aromatic ring. In a compound like 2,4-dinitroanisole (B92663), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

    For many nitroaromatic compounds, the LUMO is localized over the nitro groups and the aromatic ring, indicating that these are the primary sites for accepting electrons in nucleophilic attacks or reduction reactions. The HOMO, conversely, is often distributed over the aromatic ring and any electron-donating substituents.

    Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution. In nitroaromatic compounds, significant positive charges are typically found on the nitrogen atoms of the nitro groups and the carbon atoms to which they are attached. The oxygen atoms of the nitro groups, in contrast, carry a substantial negative charge. This charge separation contributes to the strong dipole moment of these molecules and their interactions with polar solvents and other molecules. For instance, in a study of various nitroaromatic compounds, it was found that the charge distribution significantly influences their interactions and subsequent toxicity.

    Table 1: Illustrative Electronic Properties of a Representative Nitroaromatic Compound

    PropertyCalculated ValueSignificance
    HOMO Energy-8.5 eVRelates to the ability to donate electrons.
    LUMO Energy-2.1 eVIndicates the ability to accept electrons; a low value suggests electrophilicity.
    HOMO-LUMO Gap6.4 eVCorrelates with chemical stability and reactivity.
    Dipole Moment4.5 DA high value indicates a polar molecule with significant charge separation.

    Note: The values presented are representative and would vary for 4-Fluoro-1-nitro-2-propoxybenzene.

    Density Functional Theory (DFT) Studies for Reaction Mechanisms, Transition States, and Energy Profiles

    Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, identifying transition states, and calculating energy profiles. For nitroaromatic compounds, DFT has been employed to study a variety of reactions, including nucleophilic aromatic substitution, reduction of the nitro groups, and thermal decomposition.

    A study on the thermal decomposition of 2,4-dinitroanisole (DNAN) using DFT revealed that the initial step is the homolytic cleavage of the C–NO2 bond. rsc.org The calculated activation energy for this process provides a quantitative measure of the compound's thermal stability. rsc.org Further investigations into the decomposition pathways showed the involvement of bimolecular reactions, highlighting the complexity of the degradation process. rsc.org

    DFT calculations are also crucial for understanding the mechanisms of atmospheric and environmental degradation. For instance, the reaction of nitroaromatic compounds with hydroxyl radicals (•OH), a key atmospheric oxidant, can be modeled to predict reaction pathways and rates. These calculations involve locating the transition states for •OH addition to the aromatic ring and hydrogen abstraction from substituent groups.

    Conformational Analysis of the Propoxy Side Chain and its Impact on Molecular Geometry

    The orientation of the propoxy group relative to the benzene (B151609) ring is of particular importance. The dihedral angle defined by the C-O-C-C bonds determines whether the alkyl chain extends away from the ring or folds back over it. These different conformations will have varying energies, with certain arrangements being more stable than others. For 2,4-dinitroanisole, it has been noted that the methyl group of the anisole (B1667542) can be rotated out of the plane of the benzene ring. wikipedia.org

    The preferred conformation is a result of a balance between steric hindrance with the adjacent nitro group and electronic effects. The conformation of the propoxy chain can, in turn, affect the orientation of the nitro groups and the planarity of the benzene ring. These subtle changes in molecular geometry can have a significant impact on the molecule's crystal packing and its ability to bind to biological macromolecules.

    Table 2: Representative Conformational Data for an Alkoxy-Substituted Nitrobenzene (B124822)

    Dihedral AngleEnergy Barrier (kcal/mol)Most Stable Conformation (degrees)
    C(ring)-C(ring)-O-C(alkyl)2.590
    C(ring)-O-C(alkyl)-C(alkyl)1.8180 (anti)
    O-C(alkyl)-C(alkyl)-H3.060 (gauche)

    Note: These values are illustrative and would need to be calculated specifically for this compound.

    In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

    Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies are common applications.

    The accuracy of predicted NMR chemical shifts has significantly improved with the development of advanced computational models, including machine learning approaches that can deliver DFT-level accuracy in a fraction of the time. rsc.org For this compound, predicting the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would aid in its structural elucidation. The chemical shifts are sensitive to the electronic environment of each nucleus, so the electron-withdrawing nitro groups and the fluorine atom, as well as the electron-donating propoxy group, would have characteristic effects on the shifts of the aromatic and side-chain nuclei.

    Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. The characteristic stretching frequencies of the nitro groups (typically around 1520-1560 cm⁻¹ for the asymmetric stretch and 1345-1385 cm⁻¹ for the symmetric stretch) are prominent features in the IR spectra of nitroaromatic compounds. DFT calculations can predict these frequencies with good accuracy, as well as the frequencies of other vibrational modes, such as C-H, C-F, and C-O stretching and bending vibrations.

    Molecular Dynamics Simulations: Solvent Effects, Intermolecular Interactions, and Conformational Dynamics

    Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into dynamic processes that are not accessible through static quantum chemical calculations. For this compound, MD simulations would be particularly useful for understanding its behavior in different environments.

    By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences its conformational preferences and how the molecule, in turn, structures the surrounding solvent. The interactions between the polar nitro groups and polar solvents, as well as the hydrophobic interactions of the benzene ring and propoxy chain with nonpolar solvents, can be investigated in detail.

    MD simulations are also well-suited for studying intermolecular interactions in the condensed phase. For example, simulations of the crystalline state can provide information on the packing forces and the lattice energy. In solution, MD can be used to study the formation of dimers or larger aggregates, which may be relevant for its environmental fate and transport. Reactive MD simulations, using force fields like ReaxFF, can even model chemical reactions, such as decomposition, providing a dynamic picture of the bond-breaking and bond-forming processes. mdpi.com

    Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Reactivity and Behavior

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in environmental science and toxicology to predict the behavior of new chemicals without the need for extensive experimental testing. nih.govresearchgate.net

    For nitroaromatic compounds, numerous QSAR studies have been conducted to predict their toxicity. nih.govmdpi.com These models often use a variety of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. Common descriptors include electronic properties (e.g., HOMO and LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., the octanol-water partition coefficient, logP). nih.govtandfonline.com

    A QSAR/QSPR model for a series of compounds including this compound could be developed to predict properties such as its aqueous solubility, soil sorption coefficient, or its rate of biodegradation. For example, a model could be built to predict the rate of nucleophilic aromatic substitution based on descriptors that quantify the electrophilicity of the aromatic ring. The development of such models relies on having a dataset of compounds with experimentally measured properties and a set of calculated molecular descriptors.

    Environmental Fate, Degradation Pathways, and Green Chemistry Perspectives in Research

    Photodegradation Studies: Mechanisms and Kinetics under Simulated Environmental Conditions

    Photodegradation is a key process in the environmental breakdown of aromatic compounds. For nitroaromatic compounds, this process is often initiated by the absorption of UV radiation, leading to the formation of excited states that can undergo various reactions.

    Mechanisms: The photodegradation of nitroaromatic compounds in aqueous solutions can proceed through several mechanisms. One common pathway involves the reduction of the nitro group to a nitroso or amino group. nih.gov Another mechanism is the homolytic cleavage of the carbon-nitro bond, leading to the formation of a phenyl radical and nitrogen dioxide. In the presence of oxygen, this can lead to the formation of phenolic compounds. For halogenated nitroaromatics, cleavage of the carbon-halogen bond can also occur.

    Studies on nitrobenzene (B124822) have shown that its photodegradation can lead to the formation of various intermediates, including nitrophenols, nitrohydroquinone, and catechol. nih.gov The presence of a propoxy group in 4-Fluoro-1-nitro-2-propoxybenzene may also lead to its cleavage, forming 4-fluoro-1-nitrophenol.

    Kinetics: The kinetics of photodegradation are often modeled as first-order or pseudo-first-order reactions. nih.govnih.gov The rate of degradation is influenced by factors such as the intensity of light, the presence of photosensitizers, and the chemical environment (e.g., pH, presence of dissolved organic matter). For nitrobenzene, the degradation rate constants are in the range of 10⁻³ to 10⁻² s⁻¹. nih.gov The presence of hydrogen peroxide (H₂O₂) can accelerate the photodegradation of nitroaromatic compounds by generating highly reactive hydroxyl radicals. nih.govnih.gov

    Table 1: Photodegradation Kinetics of Structurally Similar Nitroaromatic Compounds

    Compound Conditions Rate Constant (s⁻¹) Reference
    Nitrobenzene UV/H₂O₂ 10⁻³ - 10⁻² nih.gov
    Nitrophenols UV/H₂O₂ ~10⁻² nih.gov
    Musk Ambrette UV/H₂O₂ 1.785 x 10⁻³ nih.gov
    Musk Tibetene UV/H₂O₂ 0.3567 x 10⁻³ nih.gov

    Biodegradation Pathways: Investigation of Microbial Transformation in Aerobic and Anaerobic Environments

    Microbial transformation is a critical pathway for the removal of organic pollutants from the environment. The biodegradability of this compound will depend on the ability of microorganisms to metabolize this halogenated nitroaromatic compound.

    Aerobic Biodegradation: Under aerobic conditions, bacteria have evolved several strategies to degrade nitroaromatic compounds. nih.gov These include:

    Dioxygenase attack: Enzymes can insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group. nih.gov

    Monooxygenase attack: An oxygen atom is inserted, leading to the elimination of the nitro group from nitrophenols. nih.gov

    Reduction of the nitro group: The nitro group is reduced to a hydroxylamine (B1172632), which can then be rearranged to a hydroxylated compound that can enter central metabolic pathways. nih.gov

    For halogenated nitroaromatics, the initial step can involve the removal of the halogen atom. Some fungi, like Caldariomyces fumago, have shown the ability to degrade fluorinated and chlorinated nitrophenols. mdpi.com

    Anaerobic Biodegradation: In anaerobic environments, the primary transformation of nitroaromatic compounds is the reduction of the nitro group to an amino group. nih.govmicrobiologyresearch.org This process is often cometabolic, meaning it requires an external carbon source to provide the necessary reducing equivalents. nih.gov The resulting aromatic amines may be further degraded, though they can sometimes be more persistent than the parent compound. Studies have shown that various anaerobic bacteria, including methanogens and sulfate-reducing bacteria, can transform nitrophenols and other nitroaromatics to their corresponding amino derivatives. microbiologyresearch.org

    Table 2: Microbial Transformation of Analogous Nitroaromatic Compounds

    Compound Organism/Condition Transformation Products Reference
    Nitrophenols Anaerobic bacteria Aminophenols microbiologyresearch.org
    2-chloro-4-nitrophenol Exiguobacterium sp. Complete degradation mdpi.com
    2,4-dinitrotoluene Anaerobic sludge 2,4-diaminotoluene
    Nitrobenzene Aerobic bacteria Catechol nih.gov

    Hydrolytic Stability Assessments: Understanding Chemical Breakdown in Aqueous Systems

    Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound in aqueous systems is an important factor in its environmental persistence. The ether linkage and the carbon-fluorine bond are the most likely sites for hydrolytic attack.

    The stability of the ether linkage in nitroaromatic compounds can vary. For example, 2,4-dinitroanisole (B92663) has been found to be stable in various liquid chromatography systems, while 2,4,6-trinitroanisole showed pronounced decomposition. nih.gov The presence of electron-withdrawing nitro groups can activate the aromatic ring towards nucleophilic substitution, potentially leading to the cleavage of the propoxy group.

    Adsorption, Desorption, and Mobility Studies in Soil and Aquatic Matrices

    The mobility of this compound in the environment is governed by its tendency to adsorb to soil and sediment particles. ecetoc.org This process is influenced by the compound's physicochemical properties and the characteristics of the environmental matrix.

    Adsorption and Desorption: The sorption of organic compounds to soil is often correlated with the soil's organic carbon content. ecetoc.org The hydrophobicity of a compound, typically measured by its octanol-water partition coefficient (Kow), is a key indicator of its sorption potential. Nitroaromatic compounds generally exhibit moderate to high sorption to soils. nih.gov The presence of a fluorine atom can increase a compound's hydrophobicity, potentially leading to stronger adsorption. nih.gov Desorption studies on explosive nitroaromatic compounds have shown that the process can be slow, suggesting that these compounds can be persistent in soil. nih.gov

    Mobility: Compounds with high sorption coefficients tend to be less mobile in the environment, while those with low sorption are more likely to leach into groundwater. acs.org The mobility of fluorinated organic compounds in aquatic systems is a significant concern due to their persistence. nih.govresearchgate.net The transport of these compounds can be influenced by factors such as water flow, sediment transport, and bioaccumulation. nih.govresearchgate.net

    Table 3: Soil Sorption Coefficients for Analogous Compounds

    Compound Class Log Koc Range Reference
    Perfluorinated Carboxylic Acids (C7-C9) 2.6 - 3.7 researchgate.net
    Perfluorinated Sulfonates (C4-C8) 2.2 - 3.2 researchgate.net

    Development of Eco-Friendly Synthetic Methodologies and Process Intensification

    Traditional methods for synthesizing nitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents, such as strong acids. orgchemres.org Green chemistry principles aim to develop more environmentally benign synthetic routes.

    Eco-Friendly Synthetic Methodologies: Research in green chemistry has focused on several areas to improve the synthesis of nitro compounds:

    Solid-supported reagents and catalysts: Using solid acids like zeolites can improve selectivity and reduce waste. researchgate.net

    Microwave-assisted reactions: This can lead to faster reaction times and reduced energy consumption. researchgate.net

    Ionic liquids: These can serve as both solvent and catalyst, offering a recyclable reaction medium. researchgate.net

    Alternative nitrating agents: The use of cleaner nitrating agents like N₂O₅ can lead to more eco-friendly processes. researchgate.net

    Recent developments also include metal-free protocols and photocatalytic methods for the synthesis of nitro compounds. orgchemres.orgresearchgate.net

    Process Intensification: Process intensification aims to make chemical processes smaller, safer, and more efficient. For the synthesis of functionalized benzenes, techniques like multicomponent reactions and mechanochemical methods (e.g., mortar and pestle grinding) are being explored. nih.govresearchgate.net These methods can offer high yields, reduced reaction times, and minimal solvent use. researchgate.net

    Research into Advanced Remediation Technologies for Nitroaromatic Contaminants

    Due to the persistence and toxicity of many nitroaromatic compounds, effective remediation technologies are crucial. nih.gov Research is ongoing to develop and improve methods for cleaning up contaminated sites. nih.govnumberanalytics.comdoe.gov

    Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. rsc.org Techniques like UV/H₂O₂, UV/O₃, and photocatalysis with materials like TiO₂ have been shown to be effective in degrading nitroaromatic compounds. nih.govdss.go.th

    Bioremediation: This approach uses microorganisms to break down contaminants. nih.govcswab.orgmdpi.com Both in-situ and ex-situ bioremediation strategies are being developed. This can involve stimulating the growth of indigenous microorganisms or introducing specialized microbes to a contaminated site. Fungi, in particular, show promise for the bioremediation of halogenated nitroaromatics due to their extensive mycelial networks. mdpi.com

    Nanoremediation: The use of nanoparticles, such as zero-valent iron (nZVI), is an emerging technology for the remediation of nitroaromatic compounds. numberanalytics.comdtic.mil These nanoparticles can act as strong reducing agents, converting nitro groups to amino groups.

    Phytoremediation: This technology uses plants to remove, contain, or degrade contaminants in soil and water. Certain plants can take up nitroaromatic compounds and transform them into less toxic substances. nih.gov

    Table 4: Overview of Remediation Technologies for Nitroaromatic Contaminants

    Technology Description Advantages
    Advanced Oxidation Processes Generation of highly reactive radicals to degrade pollutants. Rapid degradation, can treat a wide range of compounds.
    Bioremediation Use of microorganisms to break down contaminants. Cost-effective, environmentally friendly.
    Nanoremediation Use of nanoparticles for contaminant degradation. High reactivity, can be targeted to specific pollutants.
    Phytoremediation Use of plants to remediate contaminated sites. Low cost, aesthetically pleasing.

    Advanced Applications and Research Frontiers in Chemical Synthesis and Materials Science

    Strategic Intermediate in the Synthesis of Structurally Diverse Organic Compounds

    The core structure of 4-Fluoro-1-nitro-2-propoxybenzene, featuring a nitro group, a fluorine atom, and a propoxy group on a benzene (B151609) ring, suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, a fundamental reaction in the creation of complex molecules. However, specific examples of its use as a strategic intermediate are not extensively reported.

    Precursor in the Development of Novel Pharmaceutical Leads and Drug Intermediates

    While fluoronitrobenzenes are generally recognized as important precursors in the synthesis of pharmaceuticals, including antibacterial, antifungal, and antiviral agents, specific instances of this compound being utilized in the development of new drug candidates are not detailed in the available literature. The presence of the fluorine atom is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The propoxy group could be envisioned to modulate lipophilicity and other pharmacokinetic properties. A patent for 4-Fluoro-benzene derivatives for pharmaceutical compositions with 5-HT2- and alpha 1-antagonistic activities has been filed, though it does not explicitly name this compound.

    Building Block for Agrochemical Synthesis

    Similarly, in the field of agrochemicals, fluorinated aromatic compounds are crucial for the development of new herbicides, insecticides, and fungicides. The substitution pattern of this compound could theoretically be exploited to create novel active ingredients. However, a thorough search of scientific and patent literature did not yield specific examples of agrochemicals synthesized from this particular starting material.

    Role in the Creation of Advanced Dyes and Pigments

    The chromophoric and auxochromic groups present in this compound suggest a potential role in the synthesis of dyes and pigments. The nitro group, in particular, is a common feature in many dye molecules. Alterations to the alkoxy group could be used to fine-tune the color and solubility properties of resulting dyes. Nevertheless, concrete research or industrial applications of this compound in the dye industry are not documented in the public domain.

    Contribution to the Synthesis of Liquid Crystalline Materials and Optoelectronic Components

    The synthesis of liquid crystalline materials often involves molecules with a rigid core and flexible terminal groups. While the fluorinated benzene core of this compound could contribute to the mesomorphic properties required for liquid crystals, and fluorinated compounds are known to be used in optoelectronic components, there is no specific research available that details the use of this compound in these advanced materials.

    Exploration in the Design of Diagnostic Agents and Therapeutic Probes

    Fluorinated compounds and nitroaromatics have been investigated for their potential in the development of diagnostic agents and therapeutic probes. The fluorine atom can be useful for positron emission tomography (PET) imaging, and the nitro group's redox properties can be exploited for sensing applications. However, there is no specific research that has explored this compound for these purposes.

    Integration into Polymer Chemistry and Advanced Functional Materials Development

    The reactive sites on this compound could potentially allow for its integration into polymer backbones or as a functional side group, leading to the development of advanced materials with tailored thermal, optical, or electronic properties. Despite this theoretical potential, no studies detailing such applications have been found.

    Q & A

    Q. What are the recommended methods for synthesizing 4-Fluoro-1-nitro-2-propoxybenzene in a laboratory setting?

    • Methodological Answer : Synthesis typically involves nitration and alkoxylation steps. For nitration, fluorobenzene derivatives can be treated with a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration . The propoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using propyl bromide or iodide in the presence of a base (e.g., K₂CO₃). Purification may involve column chromatography or recrystallization from ether/hexane mixtures, as suggested for structurally similar nitrofluorobenzenes .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • ¹H/¹⁹F NMR : Key for identifying substituent positions. Fluorine’s strong deshielding effect aids in distinguishing ortho/meta/para isomers .
    • IR Spectroscopy : Nitro groups (1520–1350 cm⁻¹) and C-F stretches (1100–1000 cm⁻¹) confirm functional groups .
    • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns validate molecular weight and structural motifs .
    • Melting Point Analysis : Cross-referenced with literature values (e.g., 22–24°C for 1-fluoro-4-nitrobenzene ) ensures purity.

    Q. What are the primary safety considerations when handling this compound?

    • Methodological Answer :
    • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
    • Ventilation : Use fume hoods to mitigate inhalation risks, as nitroaromatics may release toxic vapors .
    • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for nitro compound disposal .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in NMR data when assigning substituent positions?

    • Methodological Answer : Contradictions arise due to overlapping signals or unexpected coupling patterns. Strategies include:
    • 2D NMR (COSY, NOESY) : Resolves spin-spin coupling between protons and fluorine .
    • Isotopic Labeling : ¹⁵N-labeled nitro groups can clarify electronic environments .
    • Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem entries for 1,4-difluoro-2-methyl-3-nitrobenzene ).

    Q. What strategies optimize regioselectivity during nitration in the presence of fluorine and alkoxy groups?

    • Methodological Answer :
    • Directing Effects : Fluorine (meta-directing) competes with alkoxy (ortho/para-directing) groups. Use low temperatures (-10°C) to favor kinetic control and meta-nitration .
    • Protecting Groups : Temporarily block the propoxy group with tert-butyldimethylsilyl (TBDMS) ethers to reduce steric hindrance .
    • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for competing pathways .

    Q. How can computational methods predict degradation pathways of this compound in environmental systems?

    • Methodological Answer :
    • DFT Calculations : Simulate hydrolysis or photolysis mechanisms, focusing on C-F bond cleavage .
    • High-Resolution Mass Spectrometry (HRMS) : Track degradation intermediates in simulated environmental conditions (e.g., UV exposure) .
    • Microbial Studies : Screen for nitroreductase-producing bacteria, as seen in studies on dinitrofluorobenzene .

    Data Contradiction & Analysis

    Q. How should researchers address discrepancies in reported melting points for fluorinated nitrobenzene derivatives?

    • Methodological Answer :
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .
    • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms .
    • Collaborative Validation : Cross-check data with independent labs, as done for 1-fluoro-2-nitrobenzene (mp: -8 to -6°C ).

    Application-Oriented Questions

    Q. What are the potential pharmaceutical applications of this compound based on structural analogs?

    • Methodological Answer :
    • Antimicrobial Agents : Fluoro-nitroaromatics inhibit bacterial enzymes (e.g., norfloxacin intermediates ).
    • Polymer Synthesis : Propoxy groups enhance solubility in polyimide precursors, as seen in 1,3,5-tris(4-aminophenoxy)benzene .

    Retrosynthesis Analysis

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    Reactant of Route 1
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